molecular formula C8H3BrCl2F3NO B13718264 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide

Cat. No.: B13718264
M. Wt: 336.92 g/mol
InChI Key: XYTGUBOZAFROOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H3BrCl2F3NO It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide typically involves the bromination, chlorination, and trifluoromethylation of a benzamide precursor. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process includes rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with an aldehyde group instead of an amide group.

    4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine but lacks the dichloro substitution.

    Benzene, 5-bromo-2-fluoro-1,3-bis(trifluoromethyl): Features both bromine and trifluoromethyl groups but with different substitution patterns.

Uniqueness

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a benzamide core

Properties

Molecular Formula

C8H3BrCl2F3NO

Molecular Weight

336.92 g/mol

IUPAC Name

3-bromo-2,6-dichloro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H3BrCl2F3NO/c9-3-1-2(8(12,13)14)5(10)4(6(3)11)7(15)16/h1H,(H2,15,16)

InChI Key

XYTGUBOZAFROOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.